2-(3-Isopropoxyphenyl)pentan-2-ol
Description
2-(3-Isopropoxyphenyl)pentan-2-ol is a tertiary alcohol characterized by a pentan-2-ol backbone substituted with a 3-isopropoxyphenyl group. This compound is likely of interest in organic synthesis, pharmaceuticals, or polymer chemistry due to its unique combination of an alcohol functional group and an aromatic ether moiety.
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-5-9-14(4,15)12-7-6-8-13(10-12)16-11(2)3/h6-8,10-11,15H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZBOLPJYXLHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=CC=C1)OC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207464 | |
| Record name | Benzenemethanol, α-methyl-3-(1-methylethoxy)-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443304-52-6 | |
| Record name | Benzenemethanol, α-methyl-3-(1-methylethoxy)-α-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-methyl-3-(1-methylethoxy)-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyphenyl)pentan-2-ol typically involves the reaction of 3-isopropoxyphenyl magnesium bromide with pentan-2-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of 2-(3-Isopropoxyphenyl)pentan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropoxyphenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) facilitate substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(3-Isopropoxyphenyl)pentan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Isopropoxyphenyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Structural Analogues
3-Methylpentan-2-ol (CAS 565-60-6)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.18 g/mol
- Key Features : A simpler tertiary alcohol without aromatic substituents. Exhibits higher volatility and water solubility compared to the target compound due to its smaller size and lack of hydrophobic groups.
- Applications : Found in tea as a flavor component .
- Comparison : The absence of the isopropoxyphenyl group in 3-methylpentan-2-ol results in lower molecular weight (102.18 vs. ~222 g/mol for the target compound) and distinct solubility profiles.
2-(3-Bromophenyl)pentan-2-ol (CAS 1157557-82-8)
- Molecular Formula : C₁₁H₁₅BrO
- Molecular Weight : 243.14 g/mol
- Key Features: A brominated aromatic analogue.
- Comparison : The bromophenyl group increases molecular weight (243.14 vs. ~222 g/mol) and may enhance halogen bonding interactions, whereas the isopropoxy group in the target compound contributes to steric bulk and lipophilicity .
5-(3-Methoxyphenylthio)pentan-2-ol (CAS 1839529-85-9)
- Molecular Formula : C₁₂H₁₈O₂S
- Molecular Weight : 226.34 g/mol
- Key Features : Contains a thioether (-S-) linkage instead of an ether (-O-). The sulfur atom increases electron density and may influence redox reactivity.
Polymer Derivatives
Poly[2-(2-aminophenyl)pentan-2-ol]
- Key Features: A polymer derived from a pentan-2-ol backbone modified with an aminophenyl group. Exhibits variable solubility depending on substituents.
- Comparison: Unlike the target compound, this polymer has an amino group (-NH₂) instead of an isopropoxy group, enabling hydrogen bonding and altering applications (e.g., sensor materials) .
Fragrance-Related Analogues
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
- Key Features : A fragrance compound with a cyclopentene ring. Regulated under IFRA standards for safety.
- Comparison: The cyclopentene moiety in this compound introduces rigidity and distinct odor properties, unlike the aromatic isopropoxyphenyl group in the target compound, which may prioritize stability in non-fragrance applications .
Data Table: Key Properties of Selected Compounds
Key Findings from Research
Steric and Electronic Effects : The isopropoxyphenyl group in the target compound introduces steric hindrance and lipophilicity, distinguishing it from simpler alcohols like 3-methylpentan-2-ol .
Reactivity : Bulky substituents in tertiary alcohols (e.g., 2-(3-Isopropoxyphenyl)pentan-2-ol) may hinder oxidation compared to linear alcohols like pentan-2-ol, as seen in theoretical studies .
Biological Activity
2-(3-Isopropoxyphenyl)pentan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of 2-(3-Isopropoxyphenyl)pentan-2-ol features a pentanol chain with an isopropoxy-substituted phenyl group. This specific arrangement influences its interactions with biological systems, affecting its solubility, stability, and reactivity.
Pharmacological Properties
Research indicates that 2-(3-Isopropoxyphenyl)pentan-2-ol exhibits various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
- Analgesic Properties : Preliminary data suggest that it may possess pain-relieving effects, similar to other alcohol derivatives that interact with the central nervous system.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.
The mechanisms through which 2-(3-Isopropoxyphenyl)pentan-2-ol exerts its effects are still under investigation. However, it is hypothesized that:
- Interaction with Receptors : The compound may interact with specific receptors in the body, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, suggesting a possible mechanism for its anti-inflammatory effects.
Study 1: Anti-inflammatory Activity
A study conducted on a series of phenolic compounds, including 2-(3-Isopropoxyphenyl)pentan-2-ol, demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation. The results indicated that this compound could reduce inflammation markers in vitro .
Study 2: Analgesic Effects
In an animal model assessing pain response, 2-(3-Isopropoxyphenyl)pentan-2-ol showed comparable analgesic effects to established non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted the potential for developing new analgesics based on this compound's structure .
Study 3: Antimicrobial Activity
Research investigating the antimicrobial properties of various alcohols revealed that 2-(3-Isopropoxyphenyl)pentan-2-ol exhibited activity against Gram-positive bacteria. The findings suggest a potential role for this compound in developing new antimicrobial agents .
Data Summary
| Property | Observation |
|---|---|
| Anti-inflammatory | Significant COX inhibition |
| Analgesic | Comparable effects to NSAIDs |
| Antimicrobial | Activity against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
